REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1)=O.Cl.[CH2:14]([O:16][C:17](=[O:20])[CH2:18][NH2:19])[CH3:15].C(=O)([O-])[O-].[K+].[K+].C([BH3-])#N.[Na+]>C(O)C>[CH3:10][O:9][C:7]([C:6]1[CH:11]=[CH:12][C:3]([CH2:1][NH:19][CH2:18][C:17]([O:16][CH2:14][CH3:15])=[O:20])=[CH:4][CH:5]=1)=[O:8] |f:1.2,3.4.5,6.7|
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Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
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Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CN)=O
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for further 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The reaction solution was subjected to filtration
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
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Details
|
To the concentrate was added water (50 ml)
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Type
|
EXTRACTION
|
Details
|
the mixture was subjected to extraction with ethyl acetate
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Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The concentrate was purified by means of a silica gel chromatography (developing solvent: IPE:ethyl acetate=1:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=C(CNCC(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |